molecular formula C12H10FN5O B11485163 3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-

3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-

Cat. No.: B11485163
M. Wt: 259.24 g/mol
InChI Key: AHXBCMSCZUFDLZ-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that features a triazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with 5-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves the inhibition of specific enzymes and receptors. For example, it inhibits CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain enzymes like CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C12H10FN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,19)

InChI Key

AHXBCMSCZUFDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=C(C=C3)F

Origin of Product

United States

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